molecular formula C7H4F3NO3 B1393083 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene CAS No. 1214326-24-5

1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene

Cat. No. B1393083
M. Wt: 207.11 g/mol
InChI Key: RGFJFSJXVNUFLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

The chemical reactions involving “1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene” are not explicitly mentioned in the sources I have access to. However, difluoromethylation processes have been studied extensively and involve the formation of X–CF 2 H bonds3.


Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene and related compounds can be synthesized through various chemical reactions. For example, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene was synthesized using commercial 2-fluoro-1,4-dimethoxybenzene with nitric acid, and its structure was confirmed via X-ray crystallography (Sweeney, McArdle, & Aldabbagh, 2018).

Chemical Properties and Reactions

  • Chemical Reactivity and Substitution Reactions : The compound and its derivatives are used in nucleophilic aliphatic and aromatic substitutions. Fluoroform, CHF3, is used as a difluorocarbene source in a process for converting phenols and thiophenols to their difluoromethoxy derivatives (Thomoson & Dolbier, 2013).

Application in Organometallic Chemistry

  • Organometallic Chemistry : Fluorinated nitrobenzenes, including variants of 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene, are increasingly recognized as versatile solvents for conducting organometallic chemistry and transition-metal-based catalysis. Their fluorine substituents reduce the ability to donate π-electron density, making them useful as essentially non-coordinating solvents or readily displaced ligands (Pike, Crimmin, & Chaplin, 2017).

Extraction and Environmental Applications

  • Extraction and Environmental Analysis : Covalent organic frameworks (COFs) synthesized using related compounds were applied for the selective extraction of fluoronitrobenzenes from environmental samples. This highlights its potential use in environmental analysis and pollution control (Deng et al., 2020).

Future Directions

Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, please refer to specialized databases or contact a chemical expert.


properties

IUPAC Name

1-(difluoromethoxy)-2-fluoro-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3/c8-6-4(11(12)13)2-1-3-5(6)14-7(9)10/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGFJFSJXVNUFLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90673303
Record name 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene

CAS RN

1214326-24-5
Record name 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of sodium 2-chloro-2,2-difluoroacetate (7.14 g, 46.8 mmol) and potassium carbonate (3.50 g, 25.3 mmol) in DMF (10 mL) and water (2.5 mL) at 110° C. was added a solution of 2-fluoro-3-nitrophenol (2 g, 12.65 mmol) in DMF (10 mL) and the mixture was stirred at 110° C. for 6 h. After cooling down, the mixture was quenched with water and extracted with EtOAc. The organic layer was then washed with water, brine and dried over Na2SO4, filtered and concentrated. The crude material was purified by flash column chromatography on silica gel (c-hexane to c-hexane/EtOAc 1:1). 1H NMR (400 MHz, DMSO-d6) δ (ppm): 7.79 (td, 1H), 7.45 (t, 1H), 5.15 (m, 1H), 7.44 (m, 1H). tR (HPLC conditions f): 2.09 min.
Quantity
7.14 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene
Reactant of Route 3
1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene
Reactant of Route 4
Reactant of Route 4
1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene
Reactant of Route 5
Reactant of Route 5
1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene
Reactant of Route 6
Reactant of Route 6
1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.